2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol
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Overview
Description
2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both an amino group and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol typically involves the reaction of 3-(aminomethyl)pentan-3-ol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the amino alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the amino group, converting it into various derivatives such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ethers and amines.
Scientific Research Applications
2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ether linkage provides a flexible backbone that can interact with different enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pentan-3-ol: Shares a similar backbone but lacks the ether linkage.
2-(Aminomethyl)ethanol: Contains a similar amino alcohol structure but with a shorter carbon chain.
3-Pentyn-1-ol: Features a similar carbon chain length but with a triple bond instead of an ether linkage.
Uniqueness
2-((3-(Aminomethyl)pentan-3-yl)oxy)ethan-1-ol is unique due to its combination of an amino group and an ether linkage, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-[3-(aminomethyl)pentan-3-yloxy]ethanol |
InChI |
InChI=1S/C8H19NO2/c1-3-8(4-2,7-9)11-6-5-10/h10H,3-7,9H2,1-2H3 |
InChI Key |
SERRIBZLFLULTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)OCCO |
Origin of Product |
United States |
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